molecular formula C6H10O2 B14481090 (1S)-6,8-Dioxabicyclo[3.2.1]octane CAS No. 68778-95-0

(1S)-6,8-Dioxabicyclo[3.2.1]octane

Cat. No.: B14481090
CAS No.: 68778-95-0
M. Wt: 114.14 g/mol
InChI Key: DYXJGWLSYLPWMO-ZBHICJROSA-N
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Description

(1S)-6,8-Dioxabicyclo[321]octane is a bicyclic organic compound characterized by its unique structure, which includes two oxygen atoms within a bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-6,8-Dioxabicyclo[3.2.1]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclohex-3-ene-1-carboxylic acid with a brominating agent such as N-bromosuccinimide in the presence of a base like calcium oxide . The reaction is carried out in solvents like dichloromethane or tetrahydrofuran to yield the desired bicyclic compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S)-6,8-Dioxabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

(1S)-6,8-Dioxabicyclo[3.2.1]octane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1S)-6,8-Dioxabicyclo[3.2.1]octane exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S)-6,8-Dioxabicyclo[3.2.1]octane is unique due to its oxygen-containing bicyclic structure, which imparts distinct chemical properties and reactivity compared to its nitrogen-containing analogs. This uniqueness makes it valuable for specific applications where oxygen functionality is desired.

Properties

CAS No.

68778-95-0

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

(1S)-6,8-dioxabicyclo[3.2.1]octane

InChI

InChI=1S/C6H10O2/c1-2-5-4-7-6(3-1)8-5/h5-6H,1-4H2/t5-,6?/m0/s1

InChI Key

DYXJGWLSYLPWMO-ZBHICJROSA-N

Isomeric SMILES

C1C[C@H]2COC(C1)O2

Canonical SMILES

C1CC2COC(C1)O2

Origin of Product

United States

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